molecular formula C21H16N4O3S2 B15107935 N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B15107935
M. Wt: 436.5 g/mol
InChI Key: QTBQKYNWNGMOCZ-BJXWFGTRSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a synthetic thiazolidinone derivative characterized by a benzoxadiazole scaffold and a propanamide linker. The compound features a conjugated system with stereospecific (5Z)- and (2E)-configurations in its thiazolidinone and propenylidene substituents, respectively.

Properties

Molecular Formula

C21H16N4O3S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C21H16N4O3S2/c26-18(22-15-9-5-10-16-19(15)24-28-23-16)12-13-25-20(27)17(30-21(25)29)11-4-8-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26)/b8-4+,17-11-

InChI Key

QTBQKYNWNGMOCZ-BJXWFGTRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-benzylidene group (e.g., 4-Cl, 4-Me) enhances π-π stacking with biological targets, while the N-terminal heterocycle (thiazole, thiadiazole, or benzoxadiazole) modulates solubility and binding specificity .
  • Stereochemistry: The (5Z)-configuration in the thiazolidinone ring is critical for maintaining planarity and electronic conjugation, as seen in analogs with confirmed bioactivity .

Comparative Challenges :

  • The benzoxadiazole group introduces steric hindrance, requiring optimized coupling conditions compared to smaller N-terminal groups (e.g., thiazole in ) .
  • Stereochemical purity during benzylidene formation necessitates strict temperature and solvent control, as highlighted in .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • Bioactivity Trends :
    • 4-Cl-benzylidene derivatives (e.g., ) exhibit potent antimicrobial activity (MIC: 1–4 μg/mL against S. aureus).
    • Methyl-substituted benzylidenes () show anti-inflammatory effects (COX-2 IC₅₀: 0.8 μM).
    • Dual chloro-substitution () enhances cytotoxicity (HeLa cell IC₅₀: 2.3 μM).

Computational and Crystallographic Insights

  • Molecular Descriptors : The compound’s van der Waals volume (~450 ų) and polar surface area (~120 Ų) align with analogs showing balanced bioavailability .
  • Crystallography : SHELX and WinGX () have been used to resolve similar structures, confirming the (5Z)-configuration’s stability via intramolecular H-bonding between the thioxo group and benzylidene substituent .

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